molecular formula C19H29ClN2O2 B2944895 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride CAS No. 1396848-97-7

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride

Cat. No.: B2944895
CAS No.: 1396848-97-7
M. Wt: 352.9
InChI Key: QWPJWZAYPJPUKZ-UHFFFAOYSA-N
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Description

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a cyclopropyl-hydroxyethyl group and a phenylbutanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c22-18(17-9-10-17)15-20-11-13-21(14-12-20)19(23)8-4-7-16-5-2-1-3-6-16;/h1-3,5-6,17-18,22H,4,7-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPJWZAYPJPUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)CCCC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This compound is characterized by a piperazine ring, a cyclopropyl group, and a phenylbutanone moiety, which contribute to its pharmacological properties. Understanding its biological activity is critical for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H27ClN2OC_{18}H_{27}ClN_2O with a molecular weight of approximately 354.9 g/mol. The structural features include:

  • Piperazine Ring : Implicated in various biological interactions.
  • Cyclopropyl Group : May influence the compound's binding affinity to biological targets.
  • Phenylbutanone Moiety : Associated with diverse pharmacological effects.

The mechanism of action for this compound involves interactions with specific receptors or enzymes. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders. The exact pathways remain subjects of ongoing investigation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of similar compounds, suggesting that this compound may also exhibit protective effects against oxidative stress in neuronal cells. For instance, related compounds have shown efficacy in protecting neuronal cells from hydrogen peroxide-induced damage at sub-micromolar concentrations without significant cytotoxicity .

Inhibition of Histone Deacetylases (HDACs)

Some derivatives of piperazine-containing compounds have demonstrated inhibitory activity against class II histone deacetylases (HDACs), which are considered potential targets for Alzheimer’s disease treatment. For example, compounds with structural similarities exhibited IC50 values ranging from 3 to 870 nM against HDAC isoenzymes . This suggests that this compound could potentially share similar HDAC-inhibiting properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
1-(4-Hydroxyethyl)piperazineSimilar piperazine structureNeuroprotective properties
1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanonePiperidine ring instead of piperazineAntidepressant activity
4-(Cyclopropylmethyl)piperazineLacks methoxy groupAnxiolytic effects

This table illustrates the variations in functional groups among related compounds and their corresponding biological activities, highlighting the unique therapeutic potential of the subject compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pharmacologically relevant piperazine derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and inferred pharmacological profiles.

Structural Analogues from Pharmaceutical Impurity Standards

lists impurities and intermediates from piperazine-based drug synthesis, which provide insights into structural modifications and their effects:

Compound Name (Reference Standard) Key Substituents CAS Number Molecular Features Pharmacological Relevance
1-(3-Chlorophenyl)piperazine Hydrochloride 3-chlorophenyl group on piperazine 13078-15-4 Chlorine atom, aromatic ring Dopamine/5-HT receptor modulation
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride Dual chloro-substituents (propyl, phenyl) 52605-52-4 Aliphatic and aromatic chlorination Likely inactive metabolite/impurity
3-[4-(3-Chloro-phenyl)piperazin-1-yl]propyl Isobutyl Ether Hydrochloride Isobutyl ether chain N/A Ether linkage, branched alkyl chain Altered lipophilicity

Key Differences :

  • The phenylbutanone moiety introduces a ketone group absent in most impurity standards, which may influence receptor binding kinetics or serve as a metabolic handle.
Comparison with Aripiprazole-Related Compounds

highlights Aripiprazole (an antipsychotic) and its impurities, which share piperazine-based frameworks:

Compound Name (Aripiprazole Impurity) Key Substituents CAS Number Molecular Features Pharmacological Relevance
1-(2,3-Dichlorophenyl)piperazine Hydrochloride Dichlorophenyl group N/A Dual chlorine atoms on aromatic ring Partial dopamine agonism
7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one Extended butoxy-quinolinone chain N/A Quinolinone moiety, long alkyl chain Likely inactive metabolite

Key Differences :

  • The hydroxyethyl substituent could improve water solubility versus Aripiprazole’s dichlorophenyl group, which is highly lipophilic .

Data Table: Structural and Functional Comparison

Parameter Target Compound 1-(3-Chlorophenyl)piperazine Hydrochloride Aripiprazole Impurity B
Core Structure Piperazine + phenylbutanone Piperazine + chlorophenyl Piperazine + dichlorophenyl
Substituent Reactivity Cyclopropyl (stable), hydroxyethyl Chlorine (electrophilic) Dichlorophenyl (lipophilic)
Solubility (HCl Salt) High (polar hydroxyethyl group) Moderate (chlorine reduces polarity) Low (dichlorophenyl increases lipophilicity)
Therapeutic Inference Potential CNS modulator Dopamine receptor ligand Dopamine partial agonist

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound may resist oxidative metabolism compared to chlorinated analogues, as cyclopropane rings are less susceptible to cytochrome P450 enzymes .
  • Receptor Binding: Hydroxyethyl and phenylbutanone groups could facilitate hydrogen bonding with serotonin receptors (e.g., 5-HT1A), whereas chlorophenyl groups in analogues favor dopamine D2 binding .
  • Toxicity Profile : The absence of chlorine atoms may reduce hepatotoxicity risks associated with chlorinated piperazines .

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